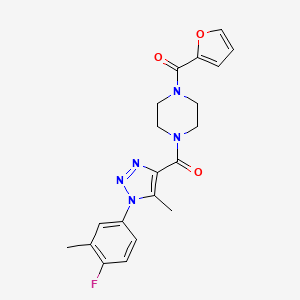
(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality (1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Research has developed methods for synthesizing triazole analogues, including compounds structurally related to the one , demonstrating their potential for antibacterial activity against human pathogenic bacteria. This synthesis involves a series of chemical reactions characterized by IR, H, C NMR, and MS data, indicating the chemical's potential for further development as a bacterial growth inhibitor (Nagaraj, Srinivas, & Rao, 2018).
Biological Activity
The chemical structure and biological activity relationship of triazole derivatives have been explored, showing significant inhibition of bacterial growth, particularly in compounds with specific moieties on the piperazine ring. This research suggests these molecules' potential as foundational structures for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Analytical and Theoretical Studies
A catalyst- and solvent-free synthesis approach for related compounds has been documented, employing microwave-assisted techniques for regioselective synthesis. This method highlights the efficiency and environmental friendliness of synthesizing such compounds, supported by theoretical DFT calculations and crystallographic analysis to understand their molecular interactions and stability (Moreno-Fuquen et al., 2019).
Antimicrobial and Anticonvulsant Activities
Compounds with triazole and piperazine structures have been evaluated for their antimicrobial and anticonvulsant activities. The modification of these compounds' structures has led to variants with potent activities, indicating their utility in developing therapeutic agents for microbial infections and epilepsy (Malik & Khan, 2014).
Chemical and Physical Properties Analysis
Research into the solvent-polarity reconfigurable fluorescent properties of compounds containing piperazine and naphthalimide structures demonstrates their potential as fluorescent logic gates. These findings have implications for developing new materials for probing cellular microenvironments and protein interfaces, showcasing the broad applicability of such compounds in biochemical research (Gauci & Magri, 2022).
Propiedades
IUPAC Name |
[4-[1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-13-12-15(5-6-16(13)21)26-14(2)18(22-23-26)20(28)25-9-7-24(8-10-25)19(27)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOSMDYRZUJGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

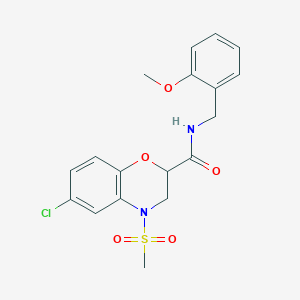
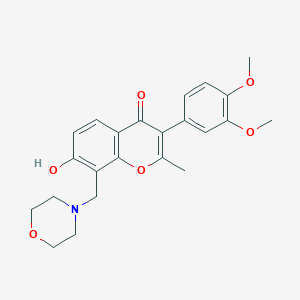
![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

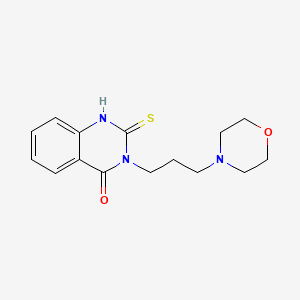
![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)
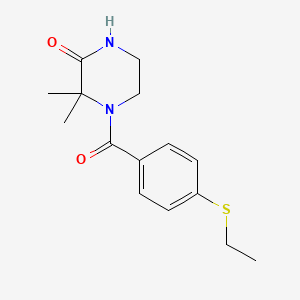
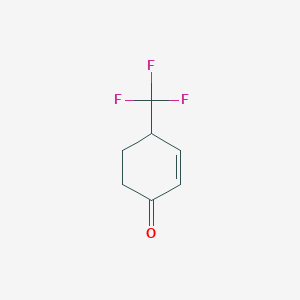
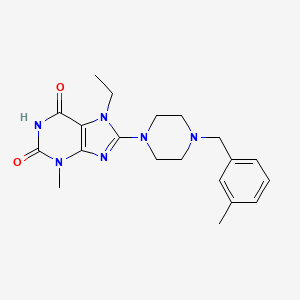
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)
![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)
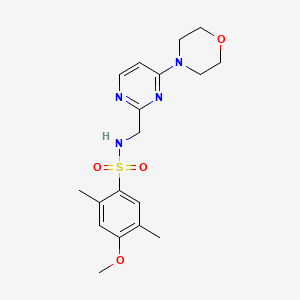
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)